Low-Temperature Epitaxial Growth Capability: TBG Enables 320 °C Ge Homoepitaxy
T-Butylgermane enables Ge homoepitaxial film growth at 320 °C via MOCVD [1]. This deposition temperature is substantially lower than typical thermal budgets required for tetraethylgermane (GeEt₄) and other fully alkyl-substituted germanium precursors, which generally require temperatures exceeding 450–500 °C for effective decomposition and film growth [2]. The reduced thermal budget is attributed to TBG's unique decomposition mechanism—β-hydrogen elimination yielding GeH₄ and isobutene—which is not accessible to precursors lacking Ge–H bonds or possessing alternative alkyl substitution patterns [1]. In Ge-Sb-Te (GST) film deposition studies, methyl-group-based germanium precursors required deposition temperatures of 600–650 °C, whereas alternative precursor combinations achieved reductions only to ≥300 °C [3].
| Evidence Dimension | Minimum epitaxial growth temperature for Ge films via MOCVD |
|---|---|
| Target Compound Data | 320 °C |
| Comparator Or Baseline | Tetraethylgermane (GeEt₄): >450 °C; Methyl-group precursors in GST: 600–650 °C; TiPSb/DtBTe GST system: ≥300 °C |
| Quantified Difference | TBG operates 130–330 °C lower than comparators; approaches or matches lowest reported GST deposition threshold |
| Conditions | MOCVD reactor; Ge homoepitaxy on Ge(001) substrate; t-C₄H₉GeH₃ precursor with H₂ carrier gas |
Why This Matters
Lower deposition temperature reduces thermal budget, expands substrate compatibility (e.g., temperature-sensitive materials), and decreases energy consumption in manufacturing workflows.
- [1] Ohshita, Y. et al. Growth of Ge Homoepitaxial Films by Metal-Organic Chemical Vapor Deposition Using t-C₄H₉GeH₃. ECS Journal of Solid State Science and Technology, 2015, 4(5), P143-P147. View Source
- [2] Boucham, J.E. et al. Thermal Decomposition Mechanisms of Tetraethylgermane in Metal-Organic Chemical Vapor Deposition. Journal of Crystal Growth, 1998, 192(3-4), 385-394. View Source
- [3] Reso, D. et al. Evaluation of Different Metalorganic Precursors for Ge-Sb-Te Thin Film Deposition. Integrated Ferroelectrics, 2009, 110(1), 25-36. View Source
